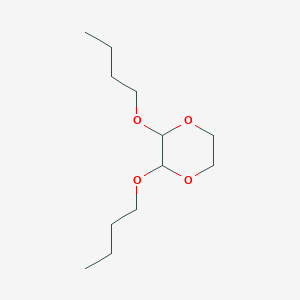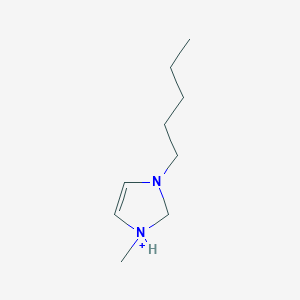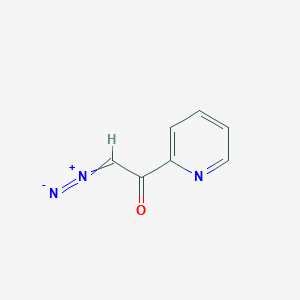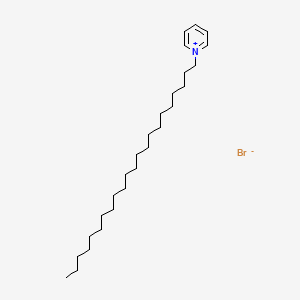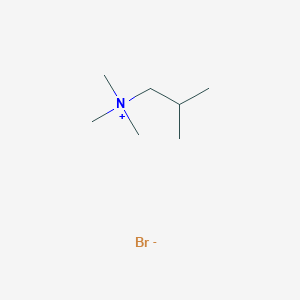
N,N,N,2-Tetramethylpropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,2-Tetramethylpropan-1-aminium bromide is a quaternary ammonium compound known for its diverse applications in various fields. It is characterized by its molecular formula C7H16NBr and is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2-Tetramethylpropan-1-aminium bromide typically involves the quaternization of N,N,2-trimethylpropan-1-amine with methyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N,2-Tetramethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds .
Scientific Research Applications
N,N,N,2-Tetramethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N,N,2-Tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and covalent bonding. It can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent. The pathways involved in its action include membrane disruption and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N,N,2-trimethylpropan-1-amine
- N,N,N,2-Tetramethyl-2-propen-1-aminium
Uniqueness
N,N,N,2-Tetramethylpropan-1-aminium bromide stands out due to its specific structure, which imparts unique chemical properties. Its quaternary ammonium structure makes it highly effective in phase transfer catalysis and antimicrobial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
79859-70-4 |
|---|---|
Molecular Formula |
C7H18BrN |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
trimethyl(2-methylpropyl)azanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-7(2)6-8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZTYJYEOHVVYJRC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
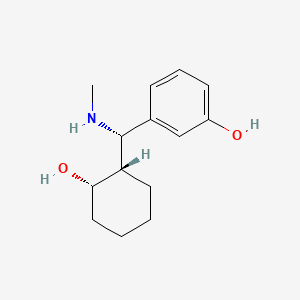
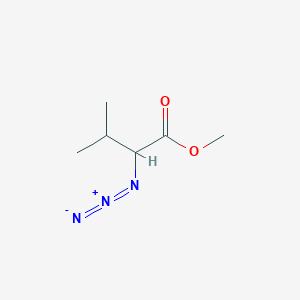
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
